molecular formula C107H191N43O29S2 B1574748 L-Argininamide, N-acetyl-L-alpha-glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonylglycylglycyl-L-tyrosylglycyl-L-arginyl-L-lysyl-L-lysyl-L-arginyl-L-arginyl-L-glutaminyl-L-arginyl-L-arginyl-

L-Argininamide, N-acetyl-L-alpha-glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonylglycylglycyl-L-tyrosylglycyl-L-arginyl-L-lysyl-L-lysyl-L-arginyl-L-arginyl-L-glutaminyl-L-arginyl-L-arginyl-

Cat. No. B1574748
M. Wt: 2522
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

KAI-1678 is an inhibitor of epsilon protein kinase C in the treatment of neuropathic pain in patients with PHN.

Scientific Research Applications

Peptide Synthesis and Structural Studies

  • Synthesis of α‐MSH Analogues : The synthesis of peptides like N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-γ-O-benzyl-L-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophanyl-glycyl-e-N-CBO-L-lysyl-L-prolyl-L-Valyl-amide, an analogue of the natural hog α-MSH, demonstrates the exploration of peptide structures similar to L-Argininamide derivatives for understanding their biological activities (Guttmann & Boissonnas, 1959).

  • Study of Secretin Peptides : Research on the synthesis of L-Arginyl(hydrobromide)-L-leucyl-L-arginyl(hydrobromide) sequences contributes to the broader understanding of secretin, a hormone involved in the regulation of digestive processes (Wünsch, Wendlberger & Thamm, 1971).

  • Peptide Aminopeptidase Activity : Investigating the splitting of L-amino acid naphthylamides, including those with L-Argininamide-like structures, aids in understanding enzymatic activities in various tissues, offering insights into metabolic processes (Gossrau, 1977).

Biological Activity and Therapeutic Potential

  • Synthesis of Vasoactive Peptides : The creation of peptides containing L-arginyl and L-lysyl sequences, like L-arginyl-L-lysyl-L-glutaminyl-L-norleucyl-L-alanyl-L-valyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-asparaginyl-L-seryl-L-isoleucyl-L-leucyl-L-asparaginamide, helps in understanding their role in vasodilation and smooth muscle relaxation, potentially informing cardiovascular therapies (Bodanszky, Lin & Said, 1974).

  • Investigating Anticancer Properties : The synthesis of elongated peptides, such as L-threonyl-L-lysyl-L-prolyl-L-arginyl-L-threonyl-L-lysyl-L-prolyl-L-arginine, and their evaluation against cancer cells, illustrates the potential therapeutic applications of L-Argininamide derivatives in oncology (Konopińska et al., 1983).

  • Insulin Peptide Synthesis : The synthesis of insulin peptide fragments, incorporating L-arginyl and L-lysyl sequences, contributes to the understanding of insulin structure and function, which is crucial in diabetes research and treatment (Meienhofer & Schnabel, 1965).

properties

Product Name

L-Argininamide, N-acetyl-L-alpha-glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonylglycylglycyl-L-tyrosylglycyl-L-arginyl-L-lysyl-L-lysyl-L-arginyl-L-arginyl-L-glutaminyl-L-arginyl-L-arginyl-

Molecular Formula

C107H191N43O29S2

Molecular Weight

2522

bioactivity

Inhibitor

sequence

H-Cys(1)-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH. H-Cys(1)-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-OH

storage

-20℃

Origin of Product

United States

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